4-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
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Overview
Description
4-{4-[(3-Fluorophenyl)methoxy]phenyl}-2H,3H,4H,5H,6H-pyrano[3,2-c]quinoline-2,5-dione is a complex organic compound that belongs to the class of pyranoquinolines. This compound is characterized by its unique structural motif, which includes a pyranoquinoline core fused with a fluorophenyl and methoxyphenyl group. Pyranoquinolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Fluorophenyl)methoxy]phenyl}-2H,3H,4H,5H,6H-pyrano[3,2-c]quinoline-2,5-dione typically involves a multi-step process. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyranoquinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furoquinolones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of readily available starting materials, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-Fluorophenyl)methoxy]phenyl}-2H,3H,4H,5H,6H-pyrano[3,2-c]quinoline-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core, leading to different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, hydrogenated derivatives, and functionalized aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{4-[(3-Fluorophenyl)methoxy]phenyl}-2H,3H,4H,5H,6H-pyrano[3,2-c]quinoline-2,5-dione involves its interaction with various molecular targets and pathways. It can inhibit enzymes and receptors involved in critical biological processes, such as calcium signaling and TNF-α production . The compound’s unique structure allows it to bind effectively to these targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share the pyranoquinoline core and exhibit similar biological activities.
Furo[3,2-c]quinolones: These derivatives have a furan ring instead of a pyran ring and show comparable pharmacological properties.
Uniqueness
4-{4-[(3-Fluorophenyl)methoxy]phenyl}-2H,3H,4H,5H,6H-pyrano[3,2-c]quinoline-2,5-dione is unique due to the presence of the fluorophenyl and methoxyphenyl groups, which enhance its biological activity and specificity. These structural features distinguish it from other pyranoquinolines and contribute to its potential as a therapeutic agent.
Properties
IUPAC Name |
4-[4-[(3-fluorophenyl)methoxy]phenyl]-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO4/c26-17-5-3-4-15(12-17)14-30-18-10-8-16(9-11-18)20-13-22(28)31-24-19-6-1-2-7-21(19)27-25(29)23(20)24/h1-12,20H,13-14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXISVPPAWLVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC=C(C=C4)OCC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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